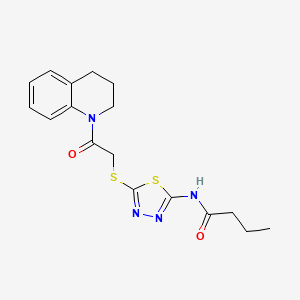

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroquinoline moiety via a thioether bridge. The thiadiazole ring is substituted with a butyramide group, which introduces an aliphatic chain that may enhance solubility compared to aromatic amides. The 3,4-dihydroquinoline component provides a bicyclic structure that could influence lipophilicity and binding interactions in biological systems.

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-2-6-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-5-8-12-7-3-4-9-13(12)21/h3-4,7,9H,2,5-6,8,10-11H2,1H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHRBYHEVSAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 3,4-dihydroquinoline-2-one derivatives, a core structure in this compound, have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines.

Mode of Action

It is known that similar compounds, such as 3,4-dihydroquinoline-2-one derivatives, inhibit p38 map kinase, causing cytotoxic activities.

Biochemical Pathways

The inhibition of p38 map kinase by similar compounds suggests that it may affect pathways related to cell proliferation and survival.

Pharmacokinetics

In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid.

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity against cancer cell lines, and its structural characteristics that contribute to its pharmacological potential.

Structural Characteristics

This compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of a dihydroquinoline moiety and a butyramide group enhances its structural complexity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| IUPAC Name | N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butyramide |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| LogP (XlogP) | 3.9 |

The biological activity of this compound is thought to involve several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors to modulate cellular responses.

- Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell cycle and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising anticancer properties:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- A549 (Lung Cancer) : Demonstrated comparable cytotoxic effects to established chemotherapeutic agents.

Table: Cytotoxic Activity Against Cancer Cell Lines

Case Studies and Comparative Analysis

Several studies have highlighted the efficacy of thiadiazole derivatives in anticancer research. For instance:

- A study on various 1,3,4-thiadiazole derivatives reported significant anticancer activity across multiple cell lines, with some compounds exhibiting IC50 values as low as 0.034 µM against A549 cells .

- Structural modifications on the thiadiazole ring have been shown to enhance biological activity significantly. Compounds with specific substituents on the C-5 position demonstrate improved potency against tumor cell lines .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multi-step organic reactions. Initial steps may include the formation of the thiadiazole ring followed by the introduction of the quinoline derivative. Various reaction conditions and reagents are utilized to optimize yield and purity.

Key Synthetic Steps

- Formation of Thiadiazole : The thiadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable carboxylic acids.

- Quinoline Derivative Introduction : The 3,4-dihydroquinoline moiety is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is formed by coupling the thiadiazole with butyramide through amide bond formation.

Reaction Conditions

- Reagents : Common reagents include hydrazine hydrate for thiadiazole synthesis and various coupling agents (e.g., EDC, DCC) for amide formation.

- Temperature and Solvent : Reactions are typically carried out under reflux conditions in solvents like DMF or DMSO.

Antimicrobial Properties

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing quinoline and thiadiazole moieties have shown promising results in inhibiting bacterial growth .

Case Study Example

A study demonstrated that a series of synthesized compounds derived from quinoline exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against various bacterial strains, suggesting their potential as new antimicrobial agents .

Antitumor Activity

Compounds featuring the 3,4-dihydroquinoline structure have been extensively studied for their cytotoxic effects against cancer cell lines. Investigations have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Relevant Findings

In vitro studies revealed that specific analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition Potential

This compound has also been explored for its ability to inhibit key enzymes associated with diseases such as Alzheimer's. For example, compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative conditions .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Q & A

Basic: What are the optimal synthetic routes for this compound, considering functional group compatibility?

Methodological Answer:

The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

- Nucleophilic substitution of the thiol group in intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) with alkyl halides, such as 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide, under reflux in anhydrous acetone with potassium carbonate as a base .

- Cyclization and amide coupling using butyric acid derivatives to introduce the butyramide moiety. Protect reactive groups (e.g., thiols) during synthesis to avoid oxidation .

Characterization via IR spectroscopy (C=O and N-H stretches), <sup>1</sup>H-NMR (quinoline protons at δ 7.2–8.1 ppm, thiadiazole protons at δ 3.5–4.2 ppm), and elemental analysis ensures structural fidelity .

Advanced: How can DFT calculations predict the reactivity of the thiadiazole core?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/SDD level can model bond angles (e.g., C-S-C ~105.4° in thiadiazole) and electron density distribution. Key parameters:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate nucleophilic/electrophilic sites. The sulfur atoms in the thiadiazole ring show high electron density, favoring electrophilic attacks .

- Mulliken Charges: Negative charges on sulfur atoms guide regioselectivity in substitution reactions .

Validate computational results with X-ray crystallography (e.g., bond lengths: C-S ≈ 1.74 Å) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) groups .

- <sup>1</sup>H-NMR: Distinct signals for the quinoline aromatic protons (δ 7.2–8.1 ppm), methylene groups adjacent to sulfur (δ 3.8–4.2 ppm), and butyramide NH (δ 9.5–10.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 432.1234 for C19H21N5O2S2) .

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Experimental Design: Standardize assay conditions (e.g., pH, temperature) and use isogenic animal models to reduce variability .

- Pharmacokinetic Profiling: Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .

- Dose-Response Analysis: Compare IC50 values in vitro with ED50 in vivo, adjusting for plasma protein binding effects .

Basic: How to prevent thiol group oxidation during synthesis?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to minimize air exposure .

- Protecting Groups: Use trityl or acetamidomethyl (Acm) groups to shield thiols during intermediate steps .

- Reducing Agents: Add dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to stabilize free thiols .

Advanced: What molecular docking strategies evaluate enzyme interactions?

Methodological Answer:

- Target Selection: Prioritize enzymes with conserved active sites (e.g., kinases, proteases) using PDB databases .

- Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible ligand settings. Validate with MM-GBSA binding energy calculations .

- Pose Validation: Compare docked conformations with co-crystallized ligands (RMSD < 2.0 Å) .

Basic: How to optimize purification of synthetic intermediates?

Methodological Answer:

- Recrystallization: Use ethanol or DMF/EtOH (1:1) mixtures for high-purity crystals .

- Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate → 100% ethyl acetate) .

- TLC Monitoring: Spot intermediates using UV-active plates and iodine vapor staining .

Advanced: How can AI-driven simulations enhance pharmacokinetic studies?

Methodological Answer:

- COMSOL Multiphysics Integration: Model absorption/distribution using finite element analysis (FEA) for membrane permeability .

- Machine Learning: Train neural networks on ADMET datasets (e.g., ChEMBL) to predict logP, CYP450 inhibition, and half-life .

- Real-Time Optimization: Use AI to adjust synthesis parameters (e.g., solvent ratios) based on HPLC purity data .

Basic: What side reactions occur during thiadiazole ring formation?

Methodological Answer:

- Common Byproducts: Over-cyclization (e.g., triazole formation) or oxidation to sulfoxides .

- Mitigation: Control reaction time (<3 hours) and temperature (60–80°C). Use stoichiometric reagents (e.g., 2 mmol K2CO3 per 2 mmol substrate) .

Advanced: How to integrate X-ray data with computational models?

Methodological Answer:

- X-Ray Crystallography: Determine bond lengths (e.g., C-N ≈ 1.32 Å) and torsion angles (e.g., dihedral angles <10° for planarity) .

- DFT Refinement: Optimize crystal structure coordinates using B3LYP/6-311G(d,p) to resolve discrepancies in hydrogen bonding networks .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., π-π stacking) to correlate solid-state packing with solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.